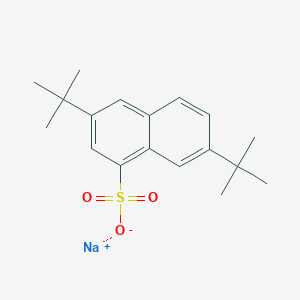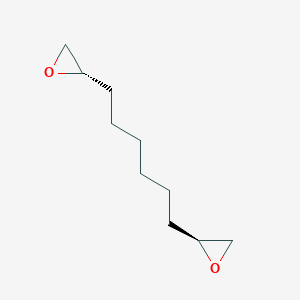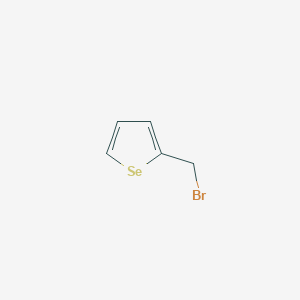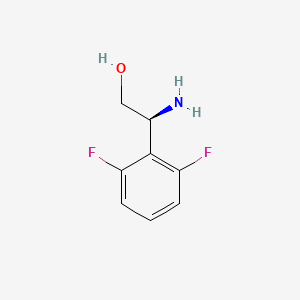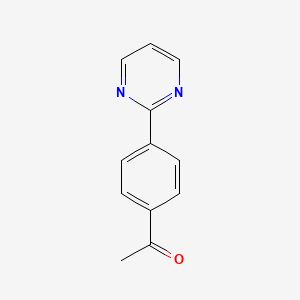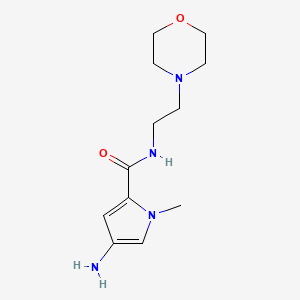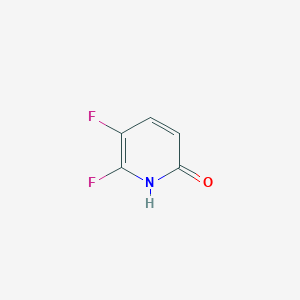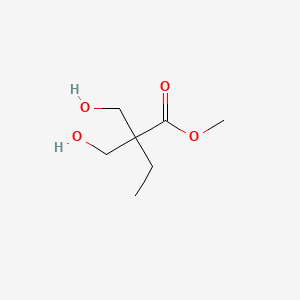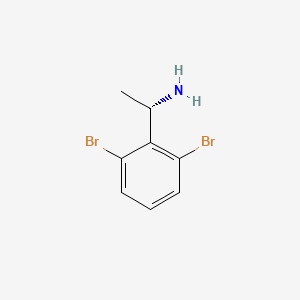
(S)-1-(2,6-Dibromophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,6-Dibromophenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 2 and 6 positions, and an ethanamine group attached to the 1 position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,6-Dibromophenyl)ethanamine typically involves the bromination of a suitable precursor followed by amination. One common method includes the bromination of (S)-1-phenylethanamine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions: (S)-1-(2,6-Dibromophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under appropriate conditions.
Major Products:
Oxidation: Formation of 2,6-dibromoacetophenone.
Reduction: Formation of 2,6-dibromoethylamine.
Substitution: Formation of 2,6-dihydroxyphenylethanamine or 2,6-diaminophenylethanamine.
科学的研究の応用
(S)-1-(2,6-Dibromophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for various chemical products.
作用機序
The mechanism of action of (S)-1-(2,6-Dibromophenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (S)-1-(2,4-Dibromophenyl)ethanamine
- (S)-1-(2,6-Dichlorophenyl)ethanamine
- (S)-1-(2,6-Difluorophenyl)ethanamine
Comparison:
- Bromine Substitution: The presence of bromine atoms at the 2 and 6 positions in (S)-1-(2,6-Dibromophenyl)ethanamine makes it unique compared to its chlorinated or fluorinated analogs, potentially leading to different reactivity and biological activity.
- Steric and Electronic Effects: The size and electronegativity of bromine atoms influence the compound’s chemical behavior and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.
特性
分子式 |
C8H9Br2N |
|---|---|
分子量 |
278.97 g/mol |
IUPAC名 |
(1S)-1-(2,6-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChIキー |
AJUWRFILDRLHFZ-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC=C1Br)Br)N |
正規SMILES |
CC(C1=C(C=CC=C1Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


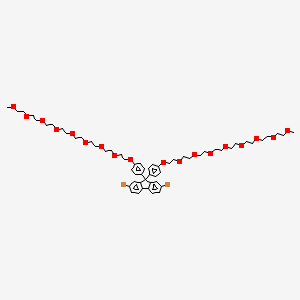
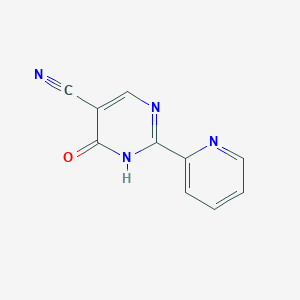

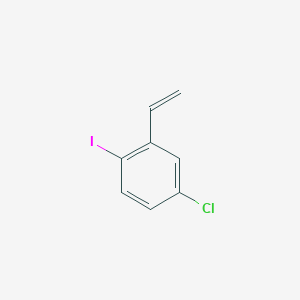
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
